molecular formula C2HI2N3 B1451101 4,5-diiodo-1H-1,2,3-triazole CAS No. 28194-09-4

4,5-diiodo-1H-1,2,3-triazole

Cat. No. B1451101
CAS RN: 28194-09-4
M. Wt: 320.86 g/mol
InChI Key: BIEAMRHKHMPDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • 1,3-Dipolar Cycloaddition : The 1,3-diarylprop-2-yn-1-ones react with sodium azide under catalyst-free conditions to yield aryl(4-aryl-1H-1,2,3-triazol-5-yl)methanones. These procedures allow the synthesis of 4,5-disubstituted-1H-1,2,3-triazole scaffolds containing electron-neutral, -withdrawing, or -donating groups .

Molecular Structure Analysis

The molecular structure of 4,5-diiodo-1H-1,2,3-triazole consists of a five-membered ring containing three nitrogen atoms and two iodine atoms. The triazole ring is a privileged medicinal scaffold due to its significant biological activities, including antifungal, antibacterial, anti-inflammatory, anti-HIV, and anticancer properties .


Chemical Reactions Analysis

  • Bromine → Lithium Exchange : Conversion of 4,5-dibromo-1H-1,2,3-triazole to 1-benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole .
  • Click Reaction : Click chemistry allows the synthesis of diverse bioactive molecules by reacting 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole with various benzyl azides .

Scientific Research Applications

Synthesis of Disubstituted Triazoles

The compound plays a crucial role in the synthesis of 4,5-disubstituted-1H-1,2,3-triazoles . A two-step procedure involving a palladium-catalyzed Sonogashira cross-coupling reaction and a 1,3-dipolar cycloaddition under catalyst-free conditions is used . This process allows the synthesis of triazole scaffolds containing electron-neutral, -withdrawing, or -donating groups .

Bioactive Molecule Generation

1,2,3-triazole-based heterocycles, including 4,5-diiodo-1H-1,2,3-triazole, have been exploited for the generation of many bioactive molecules as well as pharmaceuticals . These compounds exhibit significant biological activities such as antifungal, antibacterial, anti-inflammatory, anti-HIV, and anti-cancer properties .

Anti-Cancer Agents

The 1,2,3-triazole derivatives, including 4,5-diiodo-1H-1,2,3-triazole, have been used in the design, synthesis, and evaluation of various molecules as anti-cancer agents . The p-substituted phenyl led to increased antiproliferative activity compared to aliphatic branched or unbranched C-4 side chains .

Energetic Compounds

4,5-diiodo-1H-1,2,3-triazole is a promising precursor for a new family of energetic compounds and its nitrogen-rich derivatives . These compounds could be considered to construct more abundant 1,2,3-triazole-based neutral energetic molecules, salts, and complex compounds .

Material Science Applications

Due to their electron-deficient nature, triazoles exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .

Medicinal Chemistry

Triazoles have extensive applications in medicinal chemistry . For instance, a series of novel conjugated porous polymers represented by 1,4-bis (3,5-di (thiophen-2-yl)phenyl)-1H-1,2,3-triazole were designed and synthesized .

properties

IUPAC Name

4,5-diiodo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HI2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAMRHKHMPDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HI2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28194-09-4
Record name 4,5-Diiodo-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-diiodo-1H-1,2,3-triazole
Reactant of Route 2
4,5-diiodo-1H-1,2,3-triazole
Reactant of Route 3
4,5-diiodo-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4,5-diiodo-1H-1,2,3-triazole
Reactant of Route 5
4,5-diiodo-1H-1,2,3-triazole
Reactant of Route 6
4,5-diiodo-1H-1,2,3-triazole

Q & A

Q1: The research mentions the synthesis of 4,5-diiodo-1H-1,2,3-triazole and its N-alkyl derivatives. Why is N-alkylation of this compound of interest?

A1: The N-alkylation of 4,5-diiodo-1H-1,2,3-triazole is significant for several reasons []:

    Q2: The abstract highlights that the synthesized iodo-nitro triazoles release iodine upon decomposition. What is the significance of this observation?

    A2: The liberation of iodine during the decomposition of iodo-nitro triazoles holds several implications []:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.